molecular formula C15H17N3O2S B6089839 N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide

N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No. B6089839
M. Wt: 303.4 g/mol
InChI Key: QAZFGEWJPKATTH-UHFFFAOYSA-N
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Description

N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide (EMOTPA) is a chemical compound that has been widely used in scientific research due to its unique properties. EMOTPA is a thio-derivative of pyrimidine and belongs to the class of thioamides. It is synthesized by the reaction of ethyl 2-bromoacetate and 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base.

Mechanism of Action

N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has been shown to act as a chelating agent for metal ions. It forms stable complexes with various metal ions, including copper, zinc, and nickel. The chelation of metal ions by N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has been shown to affect the biological activity of the metal ions, making it a useful tool for the study of metal-dependent enzymes and proteins.
Biochemical and Physiological Effects
N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it forms stable complexes with various metal ions. However, N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has some limitations, including its limited solubility in water and its potential toxicity to cells and tissues.

Future Directions

There are several future directions for the use of N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide in scientific research. One potential application is in the development of metal-organic frameworks for use in gas storage and separation. Another potential application is in the study of metal-dependent enzymes and proteins. Additionally, N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide may be useful in the development of new antimicrobial agents and antioxidants.

Synthesis Methods

The synthesis of N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide involves a multi-step process that starts with the reaction of ethyl 2-bromoacetate and 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base. The reaction results in the formation of the intermediate ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylthio)acetate. The intermediate is then treated with hydrazine hydrate to obtain the final product, N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide.

Scientific Research Applications

N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has been used in various scientific research studies due to its unique properties. It has been used as a ligand for the synthesis of metal complexes that have been tested for their antimicrobial activities. N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has also been used as a fluorescent probe for the detection of metal ions. Furthermore, N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide has been used as a ligand for the synthesis of metal-organic frameworks that have been tested for their gas storage and separation properties.

properties

IUPAC Name

N-ethyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-18(12-7-5-4-6-8-12)14(20)10-21-15-16-11(2)9-13(19)17-15/h4-9H,3,10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZFGEWJPKATTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

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